molecular formula C₂₉H₂₆ClFN₄O₄S.2C₇H₈O₃S B1662979 Tykerb CAS No. 388082-78-8

Tykerb

Cat. No. B1662979
M. Wt: 943.5 g/mol
InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
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Description

Tykerb, also known as lapatinib, is a medication used to treat certain types of breast cancer in adults . It is a dual tyrosine kinase inhibitor that works by blocking both Epidermal Growth Factor Receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). This helps stop or slow the spread of breast cancer cells .


Synthesis Analysis

A greener sequence has been developed for the synthesis of lapatinib, the active ingredient in Tykerb. This sequence is a 5-step, 3-pot process that is done mainly in recyclable water, as opposed to the literature process which is done entirely in various organic solvents .


Molecular Structure Analysis

The molecular structure of lapatinib, the active ingredient in Tykerb, is complex. It is a dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways .


Chemical Reactions Analysis

Tykerb, as a kinase inhibitor, works by blocking certain proteins that can cause uncontrolled cell growth . It interferes with the growth and spread of cancer cells in the body .

Scientific Research Applications

Nanoparticle Catalyst Development

Mosleh et al. (2020) explored the use of nanoparticles, specifically protein-templated palladium nanoparticles (Pd@GFP), as catalysts in Suzuki-Miyaura and Stille coupling reactions. This method, which involved lapatinib (Tykerb®) synthesis, demonstrated high turnover frequencies and recyclability. The study underscores the potential of using well-defined nanoparticles in creating cost-effective catalysts for pharmaceutical synthesis, including lapatinib (Mosleh, Shahsavari, Beitle, & Beyzavi, 2020).

Bioactivation and Detoxication Pathways

Nardone and Jackson (2021) examined the metabolic pathways of lapatinib, identifying the role of cytochrome P450 3A enzymes in its bioactivation to a reactive quinoneimine intermediate. The study also explored detoxication pathways, such as glucuronidation and sulfation, suggesting that these non-P450 pathways could represent a protective mechanism against the formation of potentially toxic intermediates (Nardone & Jackson, 2021).

Stress Granules Formation in Cancer Cells

Adjibade et al. (2020) investigated the effect of lapatinib on stress granules (SG) formation in breast cancer cells. The study found that lapatinib-induced SG formation correlates with the inhibition of general translation initiation. This process is associated with the phosphorylation of the translation initiation factor eIF2α through the kinase PERK. The findings provide insights into the cellular response of cancer cells to lapatinib treatment, highlighting a potential mechanism used by cancer cells to resist treatment (Adjibade, Simoneau, Ledoux, Gauthier, Nkurunziza, Khandjian, & Mazroui, 2020).

Development of Novel HER2 Inhibitors

Tang et al. (2019) focused on the development of novel irreversible HER2 inhibitors as potential treatments for breast cancer. The study addressed the resistance of certain HER2 mutations to lapatinib, leading to the identification of two potential inhibitor candidates. This research contributes to the development of new therapeutic agents targeting drug-resistant HER2-positive breast cancers (Tang, Ho, Chang, & Liu, 2019)

properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRVGTHNYCNCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H44ClFN4O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tykerb

CAS RN

388082-78-8, 388082-77-7
Record name Lapatinib Ditosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPATINIB DITOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G873GX646R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of lapatinib ditosylate was converted to its free base form, lapatinib, by washing a solution with aqueous NaOH followed by concentration. Lapatinib: 1H NMR (300 MHz, d6-DMSO): δ 2.98 (t, J=6.75 Hz, 1H), 3.04 (s, 1H), 3.29 (t, J=6.6 Hz, 1H), 3.83 (s, 1H), 5.28 (s, 1H), 6.50 (d, J=3.0 Hz, 1H), 7.08 (d, J=3.3 Hz, 1H), 7.20 (m, 1H), 7.33 (m, 4H), 7.48 (m, 1H), 7.76 (m, 1H), 7.80 (d, J=9 Hz, 1H), 8.04 (d, J=2.75 Hz, 1H), 8.17 (dd, J=8.7 Hz, J=1.8 Hz, 1H), 8.56 (s, 1H), 8.75 (d, J=1.8 Hz, 1H).
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Synthesis routes and methods II

Procedure details

Lapatinib prepared using the method of this embodiment can be isolated, or more preferably it can be directly converted into highly pure lapatinib ditosylate salt without isolation of the lapatinib from the step iii) reaction product mixture. The isolated lapatinib ditosylate has a HPLC purity of 97.0-99.9%, preferably >99.0%, most preferably >99.8%. The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH, separated and the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl. The organic phase is then filtered and lapatinib ditosylate as crystalline Form I is obtained by crystallisation from the organic phase in the presence of p-toluenesulfonic acid. The lapatinib ditosylate is isolated by filtration or centrifugation, or other methods of solid isolation.
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Synthesis routes and methods III

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
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3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,950
Citations
J Yu, KS Iyer, BH Lipshutz - Green Chemistry, 2022 - pubs.rsc.org
Compared to the existing literature route to the lapatinib, a greener sequence has been developed as a representative example showcasing the technologies that are available today for …
Number of citations: 11 pubs.rsc.org
A Vázquez-Martín, C Oliveras-Ferraros… - Clinical and …, 2009 - Springer
The small molecule HER2 tyrosine kinase inhibitor (TKI) lapatinib (Tykerb®) is approved for the therapy of patients with HER2-positive breast carcinomas who have progressed on …
Number of citations: 72 link.springer.com
C Dai, AK Tiwari, CP Wu, X Su, SR Wang, D Liu… - Cancer research, 2008 - AACR
Lapatinib is active at the ATP-binding site of tyrosine kinases that are associated with the human epidermal growth factor receptor (Her-1 or ErbB1) and Her-2. It is conceivable that …
Number of citations: 414 aacrjournals.org
DW Rusnak, KJ Alligood, RJ Mullin… - Cell …, 2007 - Wiley Online Library
Objective: Lapatinib (Tykerb ® , GW572016), a potent inhibitor of the catalytic activities of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2…
Number of citations: 194 onlinelibrary.wiley.com
A Vazquez-Martin, C Oliveras-Ferraros, R Colomer… - Annals of oncology, 2008 - Elsevier
Background Discovery of key proliferative and/or survival cascades closely linked to the biological effects of human epidermal growth factor receptor (HER) 1 (erbB-1) and/or HER2 (…
Number of citations: 58 www.sciencedirect.com
YF Hsu, FTF Cheng, YK Chen, CC Wu - Formosan Journal of …, 2010 - airitilibrary.com
Lapatinib is a novel treatment option for female breast cancer patients who have HER2-positive advanced or metastatic breast cancer that has progressed after previous treatment with …
Number of citations: 0 www.airitilibrary.com
B Moy, PE Goss - Clinical breast cancer, 2007 - europepmc.org
Slamon D, Eiermann W, Robert N, et al. Phase III randomized trial comparing doxorubicin and cyclophosphamide followed by docetaxel with doxorubicin and cyclophosphamide …
Number of citations: 34 europepmc.org
JW Polli, JE Humphreys, KA Harmon… - Drug Metabolism and …, 2008 - Citeseer
Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers over expressing HER2 (ErbB2). This work …
Number of citations: 13 citeseerx.ist.psu.edu
TF Burns, CM Rudin - Oncology, 2010 - search.proquest.com
… , TYKERB should be discontinued and patients should not be retreated with TYKERB [see … Patients should be advised of the importance of taking TYKERB once daily, in contrast to …
Number of citations: 12 search.proquest.com
Y Suzuki, Y Saito, T Okamura… - Gan to kagaku ryoho …, 2011 - europepmc.org
There are four members of the ErbB family: the epidermal growth factor (EGF) receptor (also called HER1 or EGFR), HER2, HER3 and HER4. Dimerization is the process whereby two …
Number of citations: 4 europepmc.org

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